molecular formula C6H10N4O2 B8669785 Ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No. B8669785
M. Wt: 170.17 g/mol
InChI Key: ZUGWQLAGBVBTIH-UHFFFAOYSA-N
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Patent
US08835470B2

Procedure details

Ethyl 5-((tert-butoxycarbonylamino)methyl)-1H-1,2,4-triazole-3-carboxylate (100 mg, 0.37 mmol) [Borg, S. et al., J. Org. Chem., 60:3112-3120 (1995)] was dissolved in CH2Cl2 (2 mL) and TFA (1 mL). After 1 h, this was concentrated to give ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate, TFA (Int-XIV, 95 mg, 0.33 mmol, 90%); LCMS=171.1 [M+H]+; 1H NMR (400 MHz, methanol-d4) δ ppm 4.45 (2 H, q, J=7.12 Hz), 4.35 (2 H, s), 1.40 (3 H, t, J=7.15 Hz).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][C:10]1[NH:14][N:13]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=1)=O)(C)(C)C.[C:20]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:21]>C(Cl)Cl>[NH2:8][CH2:9][C:10]1[NH:14][N:13]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=1.[C:20]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:21]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC1=NC(=NN1)C(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
this was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCC1=NC(=NN1)C(=O)OCC
Name
Type
product
Smiles
C(=O)(C(F)(F)F)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mmol
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.